LDN-214117
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Overview
Description
LDN-214117 is a synthetic organic compound known for its selective inhibition of bone morphogenetic protein type I receptor kinases, particularly activin receptor-like kinase-2. It has shown high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling and exhibits low cytotoxicity .
Mechanism of Action
Mode of Action
LDN-214117 interacts with its target, ALK2, inhibiting its activity . It has a biochemical IC50 of 24 nM for ALK2 . This interaction results in the inhibition of the BMP signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the BMP signaling pathway . By inhibiting ALK2, this compound disrupts the BMP signaling pathway, which plays a crucial role in various biological processes .
Result of Action
The inhibition of the BMP signaling pathway by this compound has several molecular and cellular effects. It reduces the viability and proliferation of certain cancer cells . For instance, it has been shown to cause apoptosis and necrosis in lung carcinoma cells .
Biochemical Analysis
Biochemical Properties
LDN-214117 has been shown to interact with the activin receptor-like kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor kinase . It inhibits ALK2 most, with a biochemical IC50 of 24 nM . This interaction plays a crucial role in the regulation of BMP signaling, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce viability, proliferation, and cause apoptosis of lung carcinoma cells . It also hampers the chemotactic motility and migratory ability of these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ALK2 receptor, leading to the inhibition of BMP signaling . This results in changes in gene expression and cellular processes. For example, it has been shown to have a time-dependent effect on gene regulation level and/or a BMP signaling pathway other than SMAD-dependent that is responsible for ID1 targeting .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce changes in the effects of this product over time. For instance, it has been shown to consistently induce opposite effects on the mRNA level compared to that of BMP-4 .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. For example, treatment of immunodeprived mice bearing orthotopic xenografts of H3.3K27M, R206H mutant HSJD-DIPG-007 cells with 25mg/kg this compound for 28 days extended survival compared with vehicle controls .
Transport and Distribution
This compound has been shown to be orally bioavailable and well-tolerated, with good brain penetration . This suggests that it can be effectively transported and distributed within cells and tissues.
Subcellular Localization
Given its role as an inhibitor of the BMP signaling pathway, it is likely that it localizes to areas of the cell where this pathway is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LDN-214117 involves multiple steps, starting with the preparation of the core structure, which includes a pyridine ring substituted with a trimethoxyphenyl group. The key steps include:
Formation of the pyridine ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Substitution with trimethoxyphenyl group: The pyridine ring is then substituted with a trimethoxyphenyl group through a series of reactions involving reagents like trimethoxybenzene and appropriate catalysts.
Formation of the final compound: The final step involves the formation of the piperazine ring and its attachment to the substituted pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: These parameters are carefully controlled to maximize yield.
Purification methods: Techniques like crystallization and chromatography are used to purify the final product.
Quality control: Rigorous testing is conducted to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
LDN-214117 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
LDN-214117 has a wide range of scientific research applications, including:
Chemistry: It is used in structure-activity relationship studies to evaluate its potency and selectivity for inhibiting activin receptor-like kinase-2.
Biology: The compound is used to study bone morphogenetic protein signaling pathways and their role in various biological processes.
Medicine: this compound is being investigated for its potential therapeutic applications in treating conditions like fibrodysplasia ossificans progressiva and diffuse intrinsic pontine glioma.
Industry: The compound is used in the development of novel therapeutics targeting bone morphogenetic protein signaling pathways
Comparison with Similar Compounds
LDN-214117 is unique in its high selectivity for bone morphogenetic protein signaling over transforming growth factor-beta signaling. Similar compounds include:
LDN-193189 hydrochloride: Another selective inhibitor of bone morphogenetic protein type I receptor kinases.
Dorsomorphin: A compound that inhibits bone morphogenetic protein signaling but with lower selectivity compared to this compound.
DMH1: A selective inhibitor of bone morphogenetic protein type I receptors with similar applications
This compound stands out due to its high selectivity, low cytotoxicity, and potential therapeutic applications in treating specific medical conditions.
Properties
IUPAC Name |
1-[4-[6-methyl-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-17-22(19-14-23(29-2)25(31-4)24(15-19)30-3)13-20(16-27-17)18-5-7-21(8-6-18)28-11-9-26-10-12-28/h5-8,13-16,26H,9-12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXVRVMMYAXKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=C(C=C2)N3CCNCC3)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.